2-[(4-Fluorophenyl)methylsulfanyl]-5-(furan-2-yl)-1,3,4-oxadiazole
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Overview
Description
2-{[(4-Fluorophenyl)methyl]sulfanyl}-5-(furan-2-yl)-1,3,4-oxadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(4-Fluorophenyl)methyl]sulfanyl}-5-(furan-2-yl)-1,3,4-oxadiazole typically involves the reaction of 4-fluorobenzyl chloride with thiourea to form 4-fluorobenzyl isothiocyanate. This intermediate is then reacted with hydrazine hydrate to yield 4-fluorobenzylthiosemicarbazide. The final step involves the cyclization of 4-fluorobenzylthiosemicarbazide with furan-2-carboxylic acid under acidic conditions to form the desired oxadiazole compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to the formation of hydrazine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like nitric acid or sulfuric acid.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique structure makes it a candidate for use in materials science, particularly in the development of new polymers and coatings.
Mechanism of Action
The exact mechanism of action for 2-{[(4-Fluorophenyl)methyl]sulfanyl}-5-(furan-2-yl)-1,3,4-oxadiazole is not fully understood. its biological activity is believed to be due to its ability to interact with various molecular targets, including enzymes and receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with biological macromolecules, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
2-{[(4-Fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazole: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
2-{[(4-Fluorophenyl)methyl]sulfanyl}-5-(thiophen-2-yl)-1,3,4-oxadiazole: Similar structure but with a thiophene ring instead of a furan ring.
2-{[(4-Fluorophenyl)methyl]sulfanyl}-5-(pyridin-2-yl)-1,3,4-oxadiazole: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness: The presence of both the furan and oxadiazole rings in 2-{[(4-Fluorophenyl)methyl]sulfanyl}-5-(furan-2-yl)-1,3,4-oxadiazole imparts unique electronic and steric properties, making it distinct from its analogs
Properties
CAS No. |
311782-47-5 |
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Molecular Formula |
C13H9FN2O2S |
Molecular Weight |
276.29 g/mol |
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-5-(furan-2-yl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C13H9FN2O2S/c14-10-5-3-9(4-6-10)8-19-13-16-15-12(18-13)11-2-1-7-17-11/h1-7H,8H2 |
InChI Key |
SNCXZYRLZLEOLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(O2)SCC3=CC=C(C=C3)F |
solubility |
10.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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